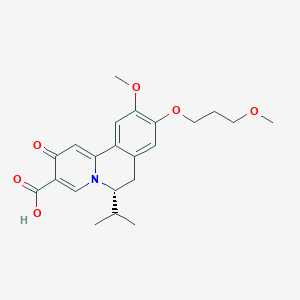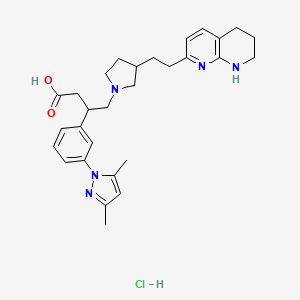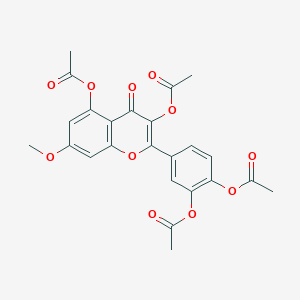
RO5487624
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RO5487624 is an inhibitor of Influenza A HA-Mediated Fusion. RO5487624 is also a close analogue of RO5464466 with pharmacokinetic properties suitable for in vivo efficacy studies displayed a protective effect on mice that were lethally challenged with influenza H1N1 virus.
Scientific Research Applications
Nanoparticle Interactions and Cytotoxicity : Gold nanorods were internalized by A549 cells and localized primarily in lysosomes and membranous vesicles. These nanorods induced concentration-dependent cytotoxicity and oxidative stress in A549 cells (Tang et al., 2015).
Impact of Carbon Nanotubes : Multi-walled carbon nanotubes (MWCNTs) led to cell death, changes in cell size and complexity, reactive oxygen species (ROS) production, and interleukin-8 expression in A549 cells. This study highlights the biological effects and potential toxicity of MWCNTs in A549 cells (Ye et al., 2009).
ROS-Based Nanomedicine : A review discussed the role of reactive oxygen species in regulating various physiological functions and their potential in nanotherapies. It explored nanomaterials with unique ROS-regulating properties for therapeutic applications (Yang et al., 2019).
Copper Oxide Nanoparticle Toxicity : CuO nanoparticles induced oxidative stress and DNA damage in A549 cells. This study provided insights into the transport and toxicity of metal oxide nanoparticles in human cells (Wang et al., 2012).
Iron Oxide Nanoparticles and Autophagy : Iron oxide nanoparticles induced autophagy in lung epithelial cancer cells (A549) but not in normal cells. This study suggested the potential of iron oxide nanoparticles in tumor therapy by inducing autophagy-mediated cell death of cancer cells (Khan et al., 2012).
Research Objects in Digital Libraries : While not directly related to biomedical applications, a study discussed Research Objects (ROs) in the context of digital libraries, supporting the storage, lifecycle management, and preservation of scientific findings (Palma et al., 2014).
DNA Damage by TiO2 Nanoparticles : TiO2 nanoparticles induced ROS and corresponding DNA damage in A549 cells. This study highlighted the genotoxic potential of these nanoparticles (Kansara et al., 2015).
Cerium Oxide Nanoparticle Toxicity : Exposure to cerium oxide nanoparticles resulted in significant cytotoxicity, oxidative DNA damage, and apoptosis in A549 cells. This study emphasized the importance of evaluating the potential harmful effects of nanoparticles before their biomedical application (Mittal & Pandey, 2014).
properties
CAS RN |
1399103-28-6 |
|---|---|
Product Name |
RO5487624 |
Molecular Formula |
C16H25ClN2O3S |
Molecular Weight |
360.9 |
IUPAC Name |
2-chloro-5-((((1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl)methyl)amino)benzenesulfonamide |
InChI |
InChI=1S/C16H25ClN2O3S/c1-15(2)7-12(20)8-16(3,9-15)10-19-11-4-5-13(17)14(6-11)23(18,21)22/h4-6,12,19-20H,7-10H2,1-3H3,(H2,18,21,22)/t12-,16-/m0/s1 |
InChI Key |
C[C@]1(CC(C)(C[C@@H](C1)O)C)CNC2=CC=C(Cl)C(S(=O)(N)=O)=C2 |
SMILES |
C[C@]1(CC(C)(C[C@@H](C1)O)C)CNC2=CC=C(Cl)C(S(=O)(N)=O)=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
RO5487624; RO-5487624; RO 5487624. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



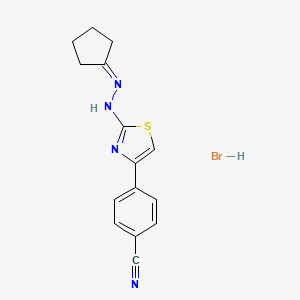
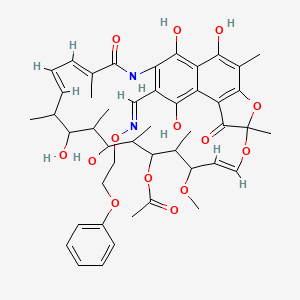
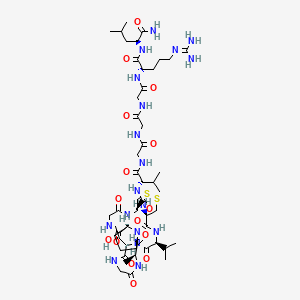
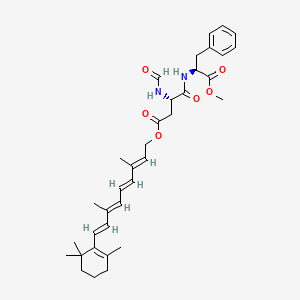
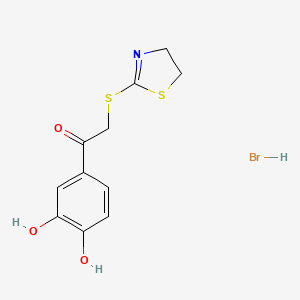
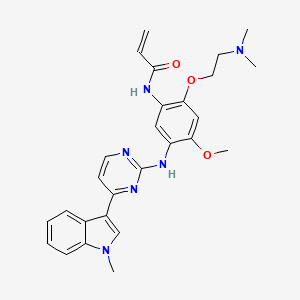
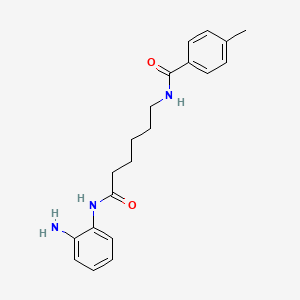
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B610458.png)
![6-Isopropyl-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6,7-dihydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B610460.png)
